Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (CDCl₃, 400 MHz) exhibits characteristic signals:
- Phenolic -OH: δ 13.2 ppm (broad singlet, exchangeable)
- Imine protons (-CH=N-): δ 8.35 ppm (singlet)
- Aromatic protons: δ 6.8–7.3 ppm (multiplet)
- Cyclohexane protons: δ 1.2–2.8 ppm (multiplet)
¹³C NMR highlights key functional groups:
The cis and trans isomers are distinguishable by splitting patterns: cis isomers show doubled imine proton signals due to reduced symmetry.
Infrared (IR) Vibrational Signatures
IR spectroscopy (KBr pellet, cm⁻¹) reveals:
The absence of free -OH stretching in metal complexes confirms deprotonation upon coordination.
UV-Vis Absorption Profiles
UV-Vis spectra (CH₃CN, λ_max/nm):
| Transition | trans Isomer | cis Isomer |
|---|---|---|
| π→π* (aromatic) | 260 | 265 |
| n→π* (imine) | 320 | 315 |
| Charge transfer | 390–420 | 400–430 |
Solvent effects follow the Kamlet-Taft equation, with polar solvents causing bathochromic shifts due to increased dipole-dipole interactions. The molar absorptivity (ε) for the imine transition reaches 1.2×10⁴ L·mol⁻¹·cm⁻¹ in dichloromethane.
Properties
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSLPBBQHFXWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886677 | |
| Record name | Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64346-55-0 | |
| Record name | Bis(salicylidene)-1,2-cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64346-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-(1,2-cyclohexanediylbis(nitrilomethylidyne))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064346550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme:
$$
\text{1,2-cyclohexanediamine} + 2 \times \text{salicylaldehyde} \rightarrow \text{Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-} + 2 \text{H}_2\text{O}
$$
Detailed Preparation Methods
Solvent-Free Mechanochemical Synthesis
- Method: Manual milling or grinding of racemic trans-cyclohexane-1,2-diamine with salicylaldehyde derivatives without any solvent.
- Conditions: Reaction time as short as 10 minutes at room temperature.
- Advantages: High chemical yields, environmentally friendly, avoids use of solvents.
- Reference: Cívicos et al. demonstrated this rapid and efficient synthesis yielding stable imines suitable for further complexation with metals.
Conventional Reflux in Organic Solvents
- Method: Refluxing 1,2-cyclohexanediamine with salicylaldehyde in ethanol or methanol.
- Conditions: Typically 2–6 hours under reflux.
- Outcome: High-purity product isolated by filtration or crystallization.
- Notes: This classical approach is widely used for preparing salen-type ligands including this compound.
- Reference: Standard organic synthesis protocols and supported by data from Organic Syntheses for related salen ligands.
One-Pot Synthesis with Metal Complexation
- Method: One-pot condensation of diamine and aldehyde followed by in situ complexation with metal salts such as Pd(OAc)2 or Cu(OAc)2.
- Conditions: Solvent-free or mild solvent conditions, short reaction times.
- Outcome: Formation of metal-salen complexes directly from ligand synthesis.
- Reference: Cívicos et al. reported this efficient method for salen ligand and complex preparation.
Research Findings and Analysis
- Stereochemistry: The compound exists as cis and trans isomers due to the cyclohexane ring configuration; stereochemical control affects catalytic properties.
- Catalytic Applications: Prepared ligands serve as tetradentate Schiff base ligands in coordination chemistry, especially in asymmetric catalysis and polymerization catalysis.
- Computational Studies: DFT calculations support the reaction mechanism of imine formation and complexation, providing insights into catalyst design.
Notes on Purification and Characterization
- Purification: Typically achieved by recrystallization from ethanol or by filtration of the solid product after solvent evaporation.
- Characterization: Confirmed by IR (imine C=N stretch), 1H NMR (imine proton signals), 13C NMR, and mass spectrometry.
- X-ray Crystallography: Used to confirm molecular structure and stereochemistry in advanced studies.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The nitrilomethylidyne groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Electronic Effects : Halogens (Br/Cl) increase electrophilicity, enhancing antioxidant activity in biological systems .
- Steric Effects : Bulky tert-butyl groups in Mn(III) complexes restrict substrate access, favoring enantioselective epoxidation .
- Backbone Rigidity : Cyclohexanediyl analogs offer superior conformational stability compared to ethylene-bridged ligands, impacting metal complex stability .
Biological Activity
Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- is a complex organic compound with significant potential in various biological applications. Its molecular formula is and it possesses a molecular weight of 546.83 g/mol. This compound is part of a class of phenolic compounds that have garnered attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Molecular Structure
The structure of Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- can be illustrated as follows:
Molecular Structure
Anticancer Activity
Research indicates that phenolic compounds can exhibit significant anticancer properties. A study highlighted that derivatives of similar phenolic structures showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells.
- Case Study : A comparative analysis of similar compounds demonstrated that those with nitrile groups displayed enhanced cytotoxicity against leukemia cell lines (K562 and BSM). The efficacy was linked to their ability to form DNA cross-links, which is crucial for disrupting cancer cell proliferation .
Antimicrobial Properties
Phenolic compounds are well-known for their antimicrobial activities. The presence of hydroxyl groups in the structure enhances their ability to disrupt microbial membranes.
- Research Findings : In vitro studies have shown that phenolic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall integrity and interference with metabolic processes .
Antioxidant Activity
Phenols exhibit strong antioxidant properties due to their ability to donate hydrogen atoms or electrons. This property is vital in neutralizing free radicals and reducing oxidative stress.
- Data Table : Comparative antioxidant activities of various phenolic compounds:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Phenol A | 12 | Free radical scavenging |
| Phenol B | 20 | Metal chelation |
| Phenol C | 15 | Hydrogen donation |
| Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- | 10 | Free radical scavenging |
Synthesis and Derivatives
The synthesis of Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- involves complex chemical reactions often utilizing cyclohexane derivatives and nitriles under controlled conditions. The yield reported for this compound is approximately 95% when synthesized in ethanol at elevated temperatures .
Q & A
Q. Table 1: Substituent Effects on Catalytic Performance
| Substituent | Metal Center | Reaction | ee (%) | Reference |
|---|---|---|---|---|
| 4-tert-butyl, 6-piperidine | Mn(III) | Alkene epoxidation | 92 | |
| 4,6-di-tert-butyl | Mn(III) | Alkene epoxidation | 88 | |
| 6-methoxy | Mn(III) | Oxidative stress | N/A |
Basic: What spectroscopic and crystallographic techniques confirm the ligand’s structure?
Answer:
- X-ray Crystallography :
- UV-Vis Spectroscopy : π→π* transitions (250–300 nm) and charge-transfer bands (400–500 nm) in metal complexes .
Advanced: How do steric and electronic substituent effects modulate catalytic activity?
Answer:
- Steric Hindrance : Bulky groups (e.g., tert-butyl) enhance enantioselectivity by restricting substrate access to the metal center .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase Lewis acidity of the metal, accelerating oxidation rates but reducing selectivity .
- Example : Replacing cyclohexane with a phenylpropane backbone reduces catalytic efficiency due to increased flexibility .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard Classification : Eye irritation (Category 2), skin irritation (Category 2), and STOT SE 3 (specific target organ toxicity) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
- Storage : Inert atmosphere, away from oxidizers at –20°C for long-term stability .
Advanced: How can crystallographic data discrepancies in metal-ligand complexes be resolved?
Answer:
- Refinement Strategies :
- Validation Tools : Check R-factor convergence (<5% difference between R₁ and wR₂) and CCDC deposition codes for benchmarking .
Advanced: What methodologies assess the ligand’s bioactivity in oxidative stress models?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
